molecular formula C11H14N2S B1672958 Jingsongling CAS No. 25332-05-2

Jingsongling

Cat. No.: B1672958
CAS No.: 25332-05-2
M. Wt: 206.31 g/mol
InChI Key: VLUXBNSRYHXDBV-UHFFFAOYSA-N
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Description

It is primarily used as a sedative, analgesic, and skeletal muscle relaxant in veterinary medicine . This compound has been synthesized and utilized in China for its potent effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jingsongling involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form an intermediate, which is then cyclized with thiourea to produce the final product . The reaction conditions typically include:

    Temperature: The reactions are carried out at room temperature.

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: No specific catalysts are required for these reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large reactors are used to handle the bulk quantities of reactants.

    Purification: The product is purified using crystallization or distillation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Jingsongling undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Produces sulfoxides and sulfones.

    Reduction: Yields the amine form of the compound.

    Substitution: Results in various substituted thiazole derivatives.

Scientific Research Applications

Jingsongling has a wide range of scientific research applications:

Mechanism of Action

Jingsongling exerts its effects primarily through interaction with alpha-2 adrenergic receptors in the central nervous system . This interaction leads to:

    Sedation: By inhibiting the release of norepinephrine, it induces a calming effect.

    Analgesia: Reduces pain perception by modulating pain pathways.

    Muscle Relaxation: Relaxes skeletal muscles by inhibiting motor neuron activity.

Comparison with Similar Compounds

Similar Compounds

    Xylazine: Another alpha-2 adrenergic agonist used in veterinary medicine.

    Medetomidine: A more potent alpha-2 adrenergic agonist with similar sedative and analgesic properties.

    Dexmedetomidine: An enantiomer of medetomidine with higher selectivity for alpha-2 receptors.

Uniqueness

Jingsongling is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile. It has a longer duration of action compared to xylazine and exhibits fewer side effects .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-8-4-3-5-9(2)10(8)13-11-12-6-7-14-11/h3-5H,6-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUXBNSRYHXDBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179973
Record name Jingsongling
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25332-05-2
Record name N-(2,6-Dimethylphenyl)-4,5-dihydro-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25332-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jingsongling
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Jingsongling
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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